molecular formula C14H13NOS B5786254 4-[(phenylthio)methyl]benzamide

4-[(phenylthio)methyl]benzamide

Cat. No. B5786254
M. Wt: 243.33 g/mol
InChI Key: UXHGTWPOFFVGND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(phenylthio)methyl]benzamide, also known as PTMBA, is a chemical compound that has been widely used in scientific research for its biochemical and physiological effects. It belongs to the class of benzamide compounds and is commonly used as a reagent in the synthesis of other compounds.

Scientific Research Applications

Antimicrobial Properties

4-[(Phenylthio)methyl]benzamide derivatives have been explored for their antimicrobial properties. Limban et al. (2011) synthesized acylthiourea derivatives showing active antimicrobial effects against various bacterial and fungal strains at low concentrations. Their study highlighted the impact of substituents on the phenyl group attached to the thiourea nitrogen on antimicrobial activity (Limban et al., 2011).

Anticancer Activity

Zhou et al. (2008) described the synthesis of a compound structurally related to 4-[(phenylthio)methyl]benzamide, which showed significant antitumor activity. This compound, a histone deacetylase inhibitor, exhibited potent anticancer effects in vivo and has entered clinical trials (Zhou et al., 2008). Additionally, Ravinaik et al. (2021) synthesized benzamide derivatives that demonstrated considerable anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents (Ravinaik et al., 2021).

Alzheimer's Disease Treatment

Hussain et al. (2016) focused on synthesizing benzamide derivatives as potential therapeutic agents for Alzheimer’s disease. Their study found that one specific derivative showed excellent enzyme inhibition activity against butyrylcholinesterase, a target for Alzheimer's treatment (Hussain et al., 2016).

Anticonvulsant Activity

Lambert et al. (1995) synthesized ameltolide analogues, including benzamide derivatives, which were evaluated for anticonvulsant properties. These compounds showed promising results in certain anticonvulsant models (Lambert et al., 1995).

Antibiofilm Properties

Limban et al. (2011) also explored the antibiofilm properties of new thiourea derivatives, which showed significant activity against strains capable of biofilm growth, pointing towards their potential use in developing novel antimicrobial agents (Limban et al., 2011).

Antioxidant Properties

Demir et al. (2015) investigated the antioxidant properties of a novel benzamide derivative using X-ray diffraction and density functional theory calculations. This research provides insights into the structural and electronic properties of benzamide derivatives and their potential antioxidant applications (Demir et al., 2015).

properties

IUPAC Name

4-(phenylsulfanylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9H,10H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHGTWPOFFVGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Phenylsulfanyl)methyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(phenylthio)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-[(phenylthio)methyl]benzamide
Reactant of Route 3
Reactant of Route 3
4-[(phenylthio)methyl]benzamide
Reactant of Route 4
Reactant of Route 4
4-[(phenylthio)methyl]benzamide
Reactant of Route 5
Reactant of Route 5
4-[(phenylthio)methyl]benzamide
Reactant of Route 6
Reactant of Route 6
4-[(phenylthio)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.